molecular formula C13H21ClN2O2 B12840610 1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride

1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride

Cat. No.: B12840610
M. Wt: 272.77 g/mol
InChI Key: PQUZATRAKYEMHF-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions.

Preparation Methods

The synthesis of 1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including its effects on various receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on certain receptors or enzymes, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[4-(2-Methoxyethoxy)phenyl]piperazine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H21ClN2O2

Molecular Weight

272.77 g/mol

IUPAC Name

1-[4-(2-methoxyethoxy)phenyl]piperazine;hydrochloride

InChI

InChI=1S/C13H20N2O2.ClH/c1-16-10-11-17-13-4-2-12(3-5-13)15-8-6-14-7-9-15;/h2-5,14H,6-11H2,1H3;1H

InChI Key

PQUZATRAKYEMHF-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=C(C=C1)N2CCNCC2.Cl

Origin of Product

United States

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